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molecular formula C8H13ClN2O B1322055 4-Methoxy-2-methylphenylhydrazine hydrochloride CAS No. 93048-16-9

4-Methoxy-2-methylphenylhydrazine hydrochloride

Cat. No. B1322055
M. Wt: 188.65 g/mol
InChI Key: OIFKWIPSJGNUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516788

Procedure details

33 g (0.19 mol) 4-methoxy-2-methylaniline hydrochloride was suspended in 100 ml (6M) hydrochloric acid under argon atmosphere. The mixture was cooled to +5° C. and a solution of 13.1 g (0.19 mol) NaNO2 in 35 ml water was added dropwise at such rate that the temperature was kept below +5° C. After the addition was completed the solution was stirred for 30 min at +5° C. 101.7 g (0.58 mol) Na2S2O4 was dissolved in 500 ml wager at +5° C. and the solution was poured into the reaction mixture and stirred for 30 min. 250 ml diethyl ether was added and made basic with NaOH (10M) until pH 9. The phases were separated and the water phase extracted with diethyl ether. The combined organic phases were washed with NaCl(aq) and dried with Na2SO4. The ether phase was filtered through celite. A saturated solution of HCl(g) in ether was added to the solution containing the product and the hydrochloride salt of the hydrazine precipitated. The crystals were collected on a suction filter and washed with diethyl ether and chloroform. 29.5 g (82%) of the product was isolated.
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
101.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH3:11])[CH:5]=1.[N:12]([O-])=O.[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].[OH-].[Na+]>Cl.O.C(OCC)C>[ClH:1].[NH:8]([C:7]1[CH:9]=[CH:10][C:4]([O:3][CH3:2])=[CH:5][C:6]=1[CH3:11])[NH2:12] |f:0.1,2.3,4.5.6,7.8,12.13|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
Cl.COC1=CC(=C(N)C=C1)C
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
101.7 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 30 min at +5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to +5° C.
CUSTOM
Type
CUSTOM
Details
was kept below +5° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
the solution was poured into the reaction mixture
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the water phase extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with NaCl(aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
The ether phase was filtered through celite
ADDITION
Type
ADDITION
Details
A saturated solution of HCl(g) in ether was added to the solution
ADDITION
Type
ADDITION
Details
containing the product
CUSTOM
Type
CUSTOM
Details
the hydrochloride salt of the hydrazine precipitated
CUSTOM
Type
CUSTOM
Details
The crystals were collected on a suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with diethyl ether and chloroform

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.N(N)C1=C(C=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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